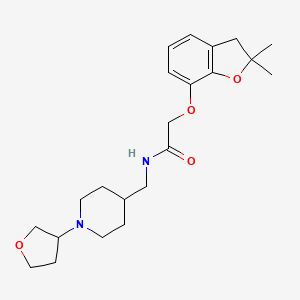

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4/c1-22(2)12-17-4-3-5-19(21(17)28-22)27-15-20(25)23-13-16-6-9-24(10-7-16)18-8-11-26-14-18/h3-5,16,18H,6-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSNHLHIUZBSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4CCOC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide (CAS Number: 2034621-47-9) is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines a benzofuran moiety with a piperidine derivative, suggesting diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 398.49 g/mol. The structure features a benzofuran ring connected via an ether linkage to a piperidine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N2O4 |

| Molecular Weight | 398.49 g/mol |

| CAS Number | 2034621-47-9 |

Research indicates that compounds with similar structural characteristics can interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. The following mechanisms have been proposed:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Compounds structurally related to this molecule have shown significant activity as IDO inhibitors. IDO plays a crucial role in immune regulation and tumor immunity by degrading tryptophan, thus suppressing T-cell function. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of immunotherapies.

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases .

- Neurotransmitter Modulation : The piperidine component may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which could be beneficial for mood disorders .

Pharmacological Studies

Several studies have assessed the pharmacological effects of related compounds:

Case Study: IDO Inhibition

A study highlighted that derivatives of benzofuran compounds exhibit significant IDO inhibitory activity, leading to enhanced immune responses in cancer models. This mechanism was linked to improved survival rates in preclinical trials.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar benzofuran derivatives. Results indicated that these compounds could significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro .

Potential Therapeutic Applications

Based on its biological activity, This compound may hold promise for the following therapeutic areas:

- Cancer Therapy : As an IDO inhibitor, it could be developed as an adjunct treatment in cancer immunotherapy.

- Neurological Disorders : Its potential effects on neurotransmitter systems suggest it may be useful in treating depression or anxiety-related disorders.

- Inflammatory Diseases : Its anti-inflammatory properties could make it a candidate for conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Acetamide Derivatives

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Chlorine Absence: Unlike most commercial acetamide herbicides (e.g., alachlor, pretilachlor), the target compound lacks a chlorine atom, which is critical for binding to the enoyl-ACP reductase enzyme in plants. This suggests a divergent mechanism of action or a non-agrochemical application .

Piperidine-THF Hybrid : The tetrahydrofuran-piperidine moiety is absent in conventional herbicides, indicating possible pharmacological targeting (e.g., neuromodulation or enzyme inhibition).

Research Findings and Hypotheses

Agrochemical Potential

However, the absence of chlorine may limit efficacy against weeds resistant to chloroacetamides .

Pharmacological Considerations

The piperidine-tetrahydrofuran group is reminiscent of ligands for G-protein-coupled receptors (GPCRs) or ion channels. For instance, piperidine derivatives are common in analgesics and antipsychotics, while tetrahydrofuran rings enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.